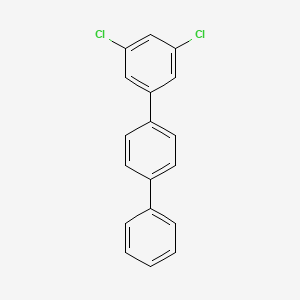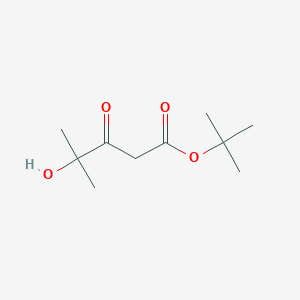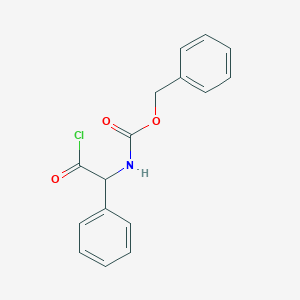![molecular formula C15H20N2O4 B14591078 Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate CAS No. 61544-74-9](/img/structure/B14591078.png)
Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate group substituted with methyl and oxopropylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-methyl-3,5-diaminobenzoic acid with methyl chloroformate, followed by the introduction of oxopropyl groups through a series of condensation reactions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxopropyl groups to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Applications De Recherche Scientifique
Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The oxopropylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2-oxopropyl)benzoate
- Methyl 3,4-bis(bromomethyl)benzoate
- 2-(Methoxycarbonyl)-5-methyl-2,4-bis(3-methyl-2-butenyl)-6-(2-methyl-1-oxopropyl)-5-(4-methyl-3-pentenyl)cyclohexanone
Uniqueness
Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and oxopropylamino groups allows for a range of interactions and reactions that are not possible with simpler analogs.
Propriétés
Numéro CAS |
61544-74-9 |
|---|---|
Formule moléculaire |
C15H20N2O4 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
methyl 4-methyl-3,5-bis(2-oxopropylamino)benzoate |
InChI |
InChI=1S/C15H20N2O4/c1-9(18)7-16-13-5-12(15(20)21-4)6-14(11(13)3)17-8-10(2)19/h5-6,16-17H,7-8H2,1-4H3 |
Clé InChI |
WWVVSZBFBSEVIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1NCC(=O)C)C(=O)OC)NCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)



phosphanium thiocyanate](/img/structure/B14591053.png)


![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)


